Ultramarine Blue

Description

Properties

InChI |

InChI=1S/6Al.8Na.6O4Si.H2S3/c;;;;;;;;;;;;;;6*1-5(2,3)4;1-3-2/h;;;;;;;;;;;;;;;;;;;;1-2H/q6*+3;8*+1;6*-4;/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRERQBUNZFJFGC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

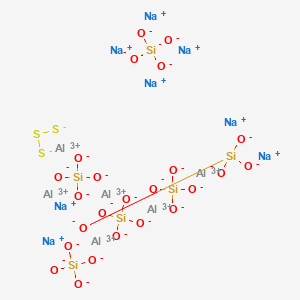

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[S-]S[S-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al6Na8O24S3Si6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

994.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; NKRA, An inorganic, reddish-blue powder pigment and one of the three synthetic ultramarines; The structure is a "three-dimensional aluminosilicate lattice" containing ionic sulfur groups. Azure blue is "derived from china clay by calcination." [Ullmann] | |

| Record name | C.I. Pigment Blue 29 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azure blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57455-37-5, 1302-83-6, 1317-97-1 | |

| Record name | Ultramarine (pigment) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057455375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Blue 29 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lazurite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lazurite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Pigment Blue 29 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ultramarine Blue | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ULTRAMARINE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I39WR998BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Composition of Ultramarine Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, composition, and synthesis of ultramarine blue. It is intended for a scientific audience and details the fundamental properties of this inorganic pigment, including its crystal structure, elemental composition, and the nature of its distinct blue color. The guide also outlines detailed experimental protocols for its synthesis and characterization using modern analytical techniques.

Chemical Structure and Composition

Ultramarine blue is a complex sodium aluminosilicate (B74896) thiosulfate. Its fundamental structure is based on the sodalite mineral, which consists of a three-dimensional framework of interconnected alumina (B75360) (AlO₄) and silica (B1680970) (SiO₄) tetrahedra.[1] This framework forms cage-like structures, often referred to as beta-cages.

The vibrant blue color of ultramarine is not due to the aluminosilicate framework itself, which is colorless, but arises from the encapsulation of polysulfide radical anions, primarily the trisulfur (B1217805) radical anion (S₃⁻), within these cages.[2][3] This radical anion possesses an unpaired electron, and the electronic transitions within this species are responsible for the strong absorption of light in the yellow-orange region of the visible spectrum, resulting in the characteristic deep blue color.[2] Other polysulfide species, such as the disulfur (B1233692) radical anion (S₂⁻), which is yellow, can also be present and influence the final shade of the pigment.[4]

The general chemical formula for ultramarine blue can be represented as Na₈₋ₓ--INVALID-LINK--ₓ. However, the exact stoichiometry can vary depending on the specific manufacturing process and the resulting distribution of polysulfide chromophores. Several chemical formulas have been reported in the literature, reflecting this variability.

Table 1: Reported Chemical Formulas for Ultramarine Blue

| Formula | Reference |

| Na₇Al₆Si₆O₂₄S₃ | [2] |

| Na₈Al₆Si₆O₂₄S₂ | [5] |

| (Na,Ca)₈(AlSiO₄)₆(SO₄,S,Cl)₂ | |

| Na₆₋₁₀Al₆Si₆O₂₄S₂₋₄ |

The crystal structure of lazurite (B1171647), the mineral equivalent of ultramarine blue, is cubic, belonging to the space group P43n. The unit cell parameter is a key characteristic for its identification.

Table 2: Quantitative Compositional and Crystallographic Data for Ultramarine Blue

| Parameter | Value | Reference |

| Elemental Composition (wt%) | ||

| Sodium (Na) | 1.23 - 1.56 | [6] |

| Aluminum (Al) | 1.19 - 1.37 | [6] |

| Silicon (Si) | 2.51 - 2.9 | [6] |

| Sulfur (S) | 3.57 - 5.75 | [6] |

| Crystallographic Data (Lazurite) | ||

| Crystal System | Cubic | [1] |

| Space Group | P43n | [1] |

| Unit Cell Parameter (a) | 9.087 - 9.16 Å | [7][8] |

Experimental Protocols

Synthesis of Ultramarine Blue

The synthesis of ultramarine blue is a high-temperature solid-state reaction involving several key raw materials. The general process involves heating a mixture of a source of alumina and silica (such as kaolin (B608303) clay or zeolites), an alkali source (typically sodium carbonate or sodium sulfate), sulfur, and a reducing agent (like charcoal, coke, or resin).[9][10] The reaction proceeds in two main stages: a reduction stage followed by an oxidation stage.

Detailed Synthesis Protocol (Based on reservoir silts): [9]

-

Raw Material Preparation:

-

Use reservoir silts with a Si/Al ratio of less than 2, with particle sizes smaller than 5 µm.

-

The raw materials are mixed in the following weight ratios:

-

Na₂CO₃ / S₈ = 1

-

(Na₂CO₃ + S₈) / silts = 1.5

-

Activated Carbon / silts = 0.2

-

-

-

Calcination:

-

The mixture is placed in a crucible and heated in a furnace.

-

The calcination is carried out at 800°C for 8 hours. The initial phase of heating should be under reducing conditions (limited air access) to facilitate the formation of polysulfides. This is followed by a controlled oxidation step.

-

-

Post-synthesis Processing:

-

After calcination, the product is cooled.

-

The resulting solid mass is ground into a fine powder.

-

The powder is then washed, typically with water, to remove any soluble byproducts.

-

Finally, the pigment is dried.

-

Characterization Methods

XRD is a fundamental technique for identifying the crystalline structure of ultramarine blue and confirming the presence of the lazurite phase.

Experimental Protocol:

-

Instrument: A standard powder X-ray diffractometer.

-

Sample Preparation: A small amount of the pigment powder is gently packed into a sample holder.

-

Instrument Settings (Typical):

-

X-ray Source: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 30 mA

-

Scan Range (2θ): 5° to 65°

-

Step Size: 0.02°

-

Scan Speed: 1°/min

-

-

Data Analysis: The resulting diffraction pattern is compared with standard reference patterns for lazurite (e.g., from the ICDD database) to confirm its identity. The unit cell parameters can be refined from the positions of the diffraction peaks.[11]

FTIR spectroscopy is used to identify the characteristic vibrational modes of the aluminosilicate framework and can provide information about the encapsulated sulfur species. The far-infrared region is particularly informative for inorganic pigments.[12]

Experimental Protocol:

-

Instrument: A research-grade FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, such as a Thermo Scientific Nicolet 6700 with a "Smart Orbit" diamond micro-ATR.[13]

-

Sample Preparation: A small amount of the pigment powder is placed directly on the ATR crystal.

-

Instrument Settings:

-

Spectral Range: 4000 cm⁻¹ to 225 cm⁻¹ (covering both mid- and far-IR regions).[13]

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 to 64

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key bands for ultramarine blue include a strong, broad Si-O-Al stretching vibration around 1000-1100 cm⁻¹ and vibrations associated with the S₃⁻ anion in the far-IR region.[14]

Raman spectroscopy is a powerful non-destructive technique for identifying the polysulfide chromophores responsible for the color of ultramarine blue.

Experimental Protocol:

-

Instrument: A Raman microscope system.

-

Excitation Laser: A 785 nm diode laser is commonly used to minimize fluorescence from impurities.[15]

-

Objective: 50x or 100x

-

Laser Power: Kept low (e.g., < 1 mW) to avoid sample degradation.

-

Acquisition Time: 10-60 seconds, with multiple accumulations.

-

Data Analysis: The Raman spectrum of ultramarine blue is characterized by a strong peak around 549 cm⁻¹, which is assigned to the symmetric stretching mode of the S₃⁻ radical anion.[16][17] An overtone of this peak is often observed at approximately 1096 cm⁻¹.[16]

Visualizations

References

- 1. Lazurite - Wikipedia [en.wikipedia.org]

- 2. Ultramarine natural - ColourLex [colourlex.com]

- 3. patents.justia.com [patents.justia.com]

- 4. researchgate.net [researchgate.net]

- 5. ELEMENTAL CHEMISTRY: Ultramarine Blue [elementalchemistry.in]

- 6. sci-cult.com [sci-cult.com]

- 7. mindat.org [mindat.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. EP1786869A2 - Method for synthesizing ultramarine pigments - Google Patents [patents.google.com]

- 11. kelid1.ir [kelid1.ir]

- 12. azom.com [azom.com]

- 13. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

- 14. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Synthesis and Formation of Ultramarine Blue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and formation mechanism of ultramarine blue, a pigment of significant historical and industrial importance. This document details the core chemical principles, experimental protocols, and critical parameters involved in its creation, offering valuable insights for researchers in materials science and pigment technology.

Introduction

Ultramarine blue is a vibrant, deep-blue inorganic pigment prized for its brilliant color and excellent stability.[1] Historically derived from the semi-precious stone lapis lazuli, its synthetic counterpart, chemically identical to the natural form, has been produced since the 19th century.[2][3] The pigment's structure consists of a sodium-rich aluminosilicate (B74896) framework with a sodalite-type configuration, forming a cage-like structure that encapsulates polysulfide radical anions, which are responsible for its intense blue color.[1][4] The primary chromophore is the trisulfur (B1217805) radical anion (S₃⁻).[3][5]

Synthesis Methodologies

The industrial production of ultramarine blue is primarily achieved through a high-temperature solid-state reaction, often referred to as the furnace process.[3] Variations of this method exist, including the use of different aluminosilicate sources and reaction conditions.

Traditional Furnace Process

The conventional method involves heating a mixture of an aluminosilicate source (typically kaolin (B608303) clay), an alkali source (sodium carbonate or sodium sulfate), sulfur, and a reducing agent (such as charcoal, coal, or rosin).[6][7] The process is typically carried out in two main stages within a kiln.[2][6]

Stage 1: Reduction

In the initial stage, the raw materials are heated in a closed furnace at temperatures ranging from 700 to 800°C under reducing conditions.[3][6] This leads to the formation of a yellow-green intermediate product, sometimes referred to as "green ultramarine".[6] During this phase, the kaolin is dehydrated and transformed, and sulfur reacts with the other components to form polysulfides.

Stage 2: Oxidation

The second stage involves controlled oxidation of the intermediate product. This is achieved by introducing air or sulfur dioxide into the furnace at a lower temperature, typically between 350 and 550°C.[6][8] This step is crucial for the development of the blue S₃⁻ chromophore from the sulfide (B99878) species present in the green intermediate.[2] The entire high-temperature process can take several days to complete.[3]

Synthesis from Alternative Precursors

Research has explored the use of alternative aluminosilicate sources to kaolin, such as palygorskite and zeolites (e.g., Zeolite A).[1][5] The use of these materials can offer advantages such as improved reaction efficiency and a reduction in the amount of sulfur required.[1][9]

Quantitative Data on Synthesis Parameters

The precise ratio of raw materials and the specific reaction conditions are critical factors that determine the final color and quality of the ultramarine pigment. The following tables summarize key quantitative data from various synthesis protocols.

| Parameter | Value | Source |

| Furnace Temperature (Reduction) | 700 - 800 °C | [3][6] |

| Furnace Temperature (Oxidation) | 350 - 550 °C | [6][8] |

| Calcination Time (Reduction) | 8 - 48 hours | [8] |

| Calcination Time (Modern Zeolite Method) | < 24 hours (with NaOH) | [5] |

Table 1: General Process Parameters for Ultramarine Blue Synthesis

| Raw Material | Typical Ratio (by weight) | Source |

| Kaolin to Sulfur | 1:1 | [1] |

| Palygorskite:Anhydrous Sodium Carbonate:Sulfur | 2:6:3 | [1] |

| Zeolite A (dried):Anhydrous Na₂S:Sulfur | 40g : 11g : 4.5g | [5] |

Table 2: Exemplary Raw Material Ratios for Ultramarine Blue Synthesis

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of ultramarine blue.

Protocol for Traditional Furnace Synthesis from Kaolin

Materials:

-

White kaolin (low in iron)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Powdered sulfur (S)

-

Powdered charcoal (C)

Procedure:

-

Raw Material Preparation: Intimately mix the raw materials in the desired proportions. A typical starting mixture could be: 100 parts kaolin, 100 parts sodium carbonate, 60 parts sulfur, and 12 parts charcoal.

-

Crucible Packing: Tightly pack the mixture into a crucible with low permeability to protect the reagents from direct contact with furnace gases.[8]

-

Reduction Stage: Place the crucible in a muffle furnace. Heat the furnace to 750°C and maintain this temperature for 8-12 hours in a closed, reducing atmosphere.[6][8]

-

Cooling (Intermediate): Allow the furnace and its contents to cool down slowly. The product at this stage will be a greenish solid.[8]

-

Oxidation Stage: Once cooled, introduce a controlled flow of air or sulfur dioxide into the furnace. Reheat the furnace to a temperature between 400 and 500°C.[6][8] The duration of this stage can vary and is monitored by the color development.

-

Final Cooling and Processing: After the desired blue color is achieved, allow the furnace to cool completely. The resulting solid "raw" ultramarine is then crushed, ground, and washed with water to remove soluble impurities like sodium sulfate.[2][3]

-

Drying and Milling: The purified pigment is then dried and milled to the desired particle size.[3]

Protocol for Synthesis from Palygorskite

Materials:

-

Palygorskite

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Sulfur (S)

Procedure:

-

Purification of Palygorskite (Optional but Recommended): A detailed purification process involving sodium pyrophosphate and oxalic acid treatment can be found in the literature to remove impurities.[1]

-

Mixing: Mix the palygorskite, anhydrous sodium carbonate, and sulfur in a mass ratio of 2:6:3.[1]

-

Calcination: Place the mixture in a suitable crucible and heat in a furnace at 800°C for 8 hours.[10]

-

Post-Processing: The resulting product is cooled, ground, and washed to yield the final ultramarine pigment.

Formation Mechanism

The formation of ultramarine blue is a complex solid-state process involving the creation of a stable aluminosilicate framework and the in-situ generation of the chromophore.

Key Steps:

-

Framework Formation: At high temperatures, the aluminosilicate source (e.g., kaolin) undergoes a transformation to form a sodalite-type structure. This structure is characterized by a three-dimensional network of interconnected AlO₄ and SiO₄ tetrahedra, creating cage-like cavities known as β-cages.[1][11]

-

Polysulfide Formation: In the reducing atmosphere of the initial heating stage, sulfur reacts with sodium carbonate and the reducing agent to form various sodium polysulfides (Na₂Sₓ).[1]

-

Chromophore Generation and Encapsulation: During the subsequent oxidation stage, the polysulfides are oxidized to form the stable S₃⁻ (blue) and S₂⁻ (yellow) radical anions.[5][6] The final hue of the pigment is dependent on the ratio of these two chromophores.[1][4] These chromophores become entrapped within the β-cages of the sodalite framework, which protects them from further reaction and degradation.[3][12] The insertion of the chromophores can occur both during the formation of the sodalite structure and by diffusion into pre-formed cages.[12]

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of ultramarine blue.

Caption: Workflow of the traditional furnace process for ultramarine blue synthesis.

Caption: Simplified mechanism of ultramarine blue formation.

References

- 1. mdpi.com [mdpi.com]

- 2. naturalpigments.com [naturalpigments.com]

- 3. pcimag.com [pcimag.com]

- 4. researchgate.net [researchgate.net]

- 5. US7632347B2 - Ultramarine pigment synthesis process - Google Patents [patents.google.com]

- 6. Ultramarine - Wikipedia [en.wikipedia.org]

- 7. ELEMENTAL CHEMISTRY: Ultramarine Blue [elementalchemistry.in]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Encapsulation of the chromophores into the sodalite structure during the synthesis of the blue ultramarine pigment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

The Enduring Allure of Ultramarine: A Technical Guide to its History and Archaeological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the rich history and profound archaeological significance of ultramarine, a pigment that has captivated humanity for millennia. From its origins as a treasured mineral to its synthesis in the 19th century, ultramarine's journey is intertwined with art, trade, and scientific innovation. This document provides a comprehensive overview of its historical context, chemical properties, and the analytical techniques used to identify and characterize it in cultural artifacts.

A Pigment "Beyond the Sea": History and Archaeological Importance

The name "ultramarine" is derived from the Latin "ultramarinus," meaning "beyond the sea," a direct reference to its distant origins.[1][2] The natural pigment is derived from the semi-precious stone lapis lazuli, a practice that dates back thousands of years.[3]

The primary and most revered source of lapis lazuli has historically been the Sar-i Sang mines in the Badakhshan province of Afghanistan, which have been in operation for over 6,000 years.[4][5] Archaeological evidence points to the trade of lapis lazuli along ancient routes, including the Silk Road, connecting Mesopotamia with Iran, Afghanistan, and beyond, predating many other established long-distance trade networks.[6][7] Lapis lazuli artifacts have been discovered in Neolithic burials and ancient Egyptian tombs, including the funeral mask of Tutankhamun, highlighting its value across diverse and ancient cultures.[4]

The earliest known use of lapis lazuli as a pigment dates to the 6th and 7th centuries AD in cave paintings in Afghanistan.[1][2] Its use spread to Chinese and Indian mural paintings and illuminated manuscripts in the following centuries.[2] In Renaissance Europe, ultramarine was more valuable than gold, a fact attributed to its rarity and the laborious process of extracting the pure blue pigment from the crushed stone.[1][8] This immense cost meant it was used sparingly, often reserved for the robes of the Virgin Mary and other divine figures in religious paintings, symbolizing holiness, humility, and the wealth of the patron.[1][3][8] The advent of a synthetic version of ultramarine in 1826, developed by French chemist Jean-Baptiste Guimet, made the vibrant blue pigment more accessible and affordable, leading to its widespread use.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for natural and synthetic ultramarine, providing a basis for comparison and identification.

| Component | Lapis Lazuli (Natural Ultramarine Source) | Reference |

| Lazurite (B1171647) | 25-40% | [1][9] |

| Calcite | Present as white veins | [1] |

| Pyrite | Present as golden flecks | [1] |

| Other Minerals | Diopside, Augite, Hornblende, etc. | [6][9] |

Table 1: Mineralogical Composition of Lapis Lazuli

| Property | Natural Ultramarine | Synthetic Ultramarine | Reference |

| Chemical Formula | (Na,Ca)₈(AlSiO₄)₆(S,SO₄,Cl)₁₋₂ | Na₆₋₁₀Al₆Si₆O₂₄S₂₋₄ | [1] |

| Particle Size | Irregularly sized and angular, up to 80 µm | Small, uniform, rounded grains, typically 0.5-5.0 µm | [2][8] |

| Lightfastness (ASTM) | I (Excellent) | I (Excellent) | [3][10] |

| Refractive Index | ~1.50 | ~1.50 | [10] |

| Hardness (Mohs) | 5.0 - 5.5 | 5.0 - 5.5 | [4][11] |

Table 2: Comparative Properties of Natural and Synthetic Ultramarine

Experimental Protocols for Pigment Analysis

The identification of ultramarine in historical artifacts relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Sample Preparation for Pigment Analysis

Careful sample preparation is crucial to avoid contamination and ensure accurate analysis.

-

Non-Invasive Analysis: Whenever possible, non-invasive techniques should be employed to preserve the integrity of the artifact.

-

Micro-Sampling: If sampling is necessary, it should be performed by a trained conservator. A sterile scalpel is used to remove a micro-sample (typically less than 1 µg) from a pre-existing area of damage or an inconspicuous location.

-

Sample Mounting for Microscopy: The sample is mounted on a clean glass microscope slide. For analysis with SEM-EDX, the sample may be mounted on a carbon stub and coated with a thin layer of carbon to improve conductivity.

-

Dispersion for Particle Size Analysis: For particle size analysis, a small amount of the pigment powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated to break up agglomerates before analysis.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the molecular vibrations of a material, allowing for the identification of specific pigments.

-

Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm, 785 nm) is used. The instrument should be calibrated using a silicon standard.

-

Sample Analysis: The laser is focused on the pigment sample.

-

Data Acquisition: Raman spectra are collected over a specific spectral range (e.g., 100-1850 cm⁻¹). Acquisition times and laser power are optimized to obtain a good signal-to-noise ratio while avoiding sample damage. Multiple spectra from different points on the sample should be acquired to ensure representativeness.

-

Data Analysis: The resulting spectra are compared with a reference library of pigment spectra. The characteristic Raman peak for ultramarine (both natural and synthetic) is a strong band at approximately 548 cm⁻¹, attributed to the symmetric stretching of the S₃⁻ radical anion.[12][13] Natural ultramarine may show additional peaks from associated minerals like calcite (around 1086 cm⁻¹).[12]

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)

SEM-EDX provides high-resolution images of the pigment particles and information about their elemental composition.

-

Instrumentation: A scanning electron microscope equipped with an energy-dispersive X-ray detector is used.

-

Sample Analysis: The mounted sample is placed in the SEM chamber, and the chamber is evacuated. The electron beam is focused on the pigment particles.

-

Imaging: Secondary electron or backscattered electron images are acquired to visualize the morphology and size of the pigment particles. Natural ultramarine particles are typically larger and more angular than the small, uniform, and rounded particles of synthetic ultramarine.[14]

-

Elemental Analysis (EDX): The EDX detector is used to collect X-ray spectra from the pigment particles. The spectra will show peaks corresponding to the elements present. For ultramarine, the expected elements are sodium (Na), aluminum (Al), silicon (Si), sulfur (S), and oxygen (O).[15] The presence of calcium (Ca) can indicate natural ultramarine due to the presence of calcite.

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline structure of materials, which can definitively distinguish between different pigments.

-

Instrumentation: An X-ray diffractometer with a copper (Cu) Kα X-ray source is commonly used.

-

Sample Preparation: A small amount of the powdered pigment sample is placed on a low-background sample holder.

-

Data Acquisition: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is measured.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to a database of known crystalline structures (e.g., the ICDD PDF database). The diffraction pattern for lazurite (the main component of ultramarine) has characteristic peaks that allow for its unambiguous identification.[2]

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important aspects of ultramarine's history and analysis.

Caption: Ancient trade routes for lapis lazuli, the source of natural ultramarine.

Caption: A timeline of key milestones in the history of ultramarine.

Caption: A typical workflow for the analysis and identification of ultramarine pigment in artifacts.

References

- 1. nobbier.com [nobbier.com]

- 2. mdpi.com [mdpi.com]

- 3. Ultramarine Blue vs Artificial Ultramarine – Lingshou County TeYuan Mineral Processing Plant [tyk0112-prod.admin.mysiluzan.com]

- 4. celestialearthminerals.com [celestialearthminerals.com]

- 5. Non-invasive differentiation between natural and synthetic ultramarine blue pigments by means of 250–900 nm FORS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Lapis Lazuli [saltworkconsultants.com]

- 7. mdpi.com [mdpi.com]

- 8. pcimag.com [pcimag.com]

- 9. Lapis lazuli - Wikipedia [en.wikipedia.org]

- 10. cameo.mfa.org [cameo.mfa.org]

- 11. Ultramarine Blue Pigment, Synthetic [mccrone.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of Natural vs. Synthetic Ultramarine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ultramarine, a vibrant blue pigment, exists in two forms: natural, derived from the semi-precious stone lapis lazuli, and synthetic, produced through a controlled chemical process since the 19th century.[1] The ability to distinguish between these two forms is critical in various fields, from the authentication of historical artifacts to quality control in modern manufacturing. This guide provides a comprehensive overview of the core spectroscopic techniques used to differentiate natural and synthetic ultramarine. It details the fundamental compositional and morphological differences that give rise to distinct spectral signatures and presents detailed experimental protocols for techniques including Raman Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and X-ray Diffraction (XRD), supplemented by elemental analysis.

Foundational Differences: Natural vs. Synthetic Ultramarine

The key to distinguishing between natural and synthetic ultramarine lies in their purity and composition.

-

Natural Ultramarine (Lapis Lazuli): Derived from a complex rock, natural ultramarine is a mixture of several minerals. The blue color comes from lazurite (B1171647) , a complex sodium calcium aluminosilicate (B74896) sulfate (B86663) sulfide.[2] However, it is almost always found with associated minerals such as calcite (calcium carbonate), pyrite (B73398) (iron sulfide), diopside (B82245), and other silicates.[3] This results in pigment particles that are irregular in shape, have a wider size distribution, and contain elemental impurities, notably calcium (Ca).[4]

-

Synthetic Ultramarine: The synthetic process, developed in the 1820s, involves heating a mixture of kaolin, sodium carbonate, sulfur, and a reducing agent like coal or coke in a furnace.[5][6][7][8][9] This results in a chemically pure and structurally homogenous pigment. The particles are typically small, uniform in size, and have rounded edges.[7] Crucially, the mineral impurities found in the natural version are absent.

Spectroscopic Methodologies and Data Analysis

A multi-technique approach is often necessary for unambiguous differentiation. The following sections detail the primary spectroscopic methods, their experimental protocols, and the key distinguishing features observed for each type of ultramarine.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides information about molecular vibrations, making it ideal for identifying the constituent minerals in the pigments.

Key Distinguishing Features: Both natural and synthetic ultramarine exhibit a very strong primary Raman band around 548-549 cm⁻¹ , which is attributed to the symmetric stretching mode of the S₃⁻ radical anion responsible for the blue color.[4][10] A shoulder peak may also be observed around 585 cm⁻¹ from the S₂⁻ radical anion.[4]

The primary distinction arises from the presence of mineral inclusions in natural ultramarine.

-

Natural Ultramarine: Spectra frequently show sharp, distinct peaks corresponding to calcite (CaCO₃) , with the most prominent band appearing at 1086 cm⁻¹ . Other calcite bands can be seen at 156, 283, and 713 cm⁻¹. Bands from other associated minerals like diopside may also be present.[3] Some natural lazurites also exhibit a characteristic pattern of luminescence bands in the 1000-2000 cm⁻¹ region, which is absent in synthetic samples.[2]

-

Synthetic Ultramarine: The spectra are "clean," showing only the characteristic bands of the ultramarine pigment itself, without the additional peaks from calcite or other mineral impurities.

Table 1: Key Raman Peaks for Differentiation

| Raman Shift (cm⁻¹) | Assignment | Natural Ultramarine | Synthetic Ultramarine |

| ~548 | S₃⁻ symmetric stretch | Present (Strong) | Present (Strong) |

| ~1086 | Calcite (ν₁ CO₃²⁻) | Often Present (Strong) | Absent |

| 156, 283, 713 | Calcite | Often Present | Absent |

| 1000-2000 | Luminescence Pattern | May be Present | Absent |

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Pigment powder is placed on a standard microscope slide without any preparation. For analysis of artworks, a micro-Raman spectrometer is used non-invasively.

-

Instrumentation: A micro-Raman spectrometer coupled with a confocal microscope is used.

-

Acquisition Parameters:

-

Laser Excitation: A 532 nm or 785 nm solid-state laser is commonly used.[10] Power at the sample surface is minimized (e.g., 4–40 mW cm⁻²) to avoid thermal degradation.

-

Objective: 50x or 100x magnification.

-

Spectral Range: 100 - 2000 cm⁻¹.

-

Grating: 1200 grooves/mm.[11]

-

Acquisition Time: Typically 10-60 seconds with multiple accumulations to improve the signal-to-noise ratio.

-

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, identifying its constituent chemical bonds and functional groups.

Key Distinguishing Features: The FTIR spectra of both pigment types are dominated by a strong, broad absorption band between 950 and 1200 cm⁻¹ , which corresponds to the Si-O-Al stretching vibrations of the aluminosilicate framework.[7][12]

Differentiation can be achieved through secondary, weaker bands:

-

Natural Ultramarine: May exhibit a narrow, characteristic band at 2340 cm⁻¹ . This feature, attributed to CO₂ entrapped within the crystal lattice of natural lazurite, is absent in synthetic ultramarine.[12] Additionally, the presence of calcite can sometimes be detected, although its primary bands can be masked by the strong silicate (B1173343) absorption.

-

Synthetic Ultramarine: The spectrum typically only shows the features of the aluminosilicate structure and adsorbed water (broad band around 3450 cm⁻¹ and a weak band near 1640 cm⁻¹).[7]

Table 2: Key FTIR Bands for Differentiation

| Wavenumber (cm⁻¹) | Assignment | Natural Ultramarine | Synthetic Ultramarine |

| ~1000-1100 | Si-O-Al asymmetric stretch | Present (Strong, Broad) | Present (Strong, Broad) |

| ~450 | Si-O-Al bending | Present (Strong) | Present (Strong) |

| ~2340 | Entrapped CO₂ | May be Present | Absent |

| ~875, ~1420 | Carbonate (Calcite) | May be Present | Absent |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of pigment powder is mixed with potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the powder with minimal preparation.

-

Instrumentation: A benchtop FTIR spectrometer equipped with a KBr beam splitter and a DTGS detector.

-

Acquisition Parameters:

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy, often performed in diffuse reflectance mode (FORS), measures the absorption and reflection of light in the ultraviolet and visible regions, which is directly related to the pigment's color.

Key Distinguishing Features: Both natural and synthetic ultramarine display a broad, strong absorption band centered at approximately 600 nm , corresponding to the S₃⁻ chromophore.[13][14] A second absorption band can be seen around 395 nm, attributed to the S₂⁻ radical anion.[13]

Direct differentiation based on the peak maximum alone is unreliable. However, subtle differences across the entire spectrum can be exploited:

-

Reflectance Maxima: One study noted a potential threshold where synthetic samples tend to have reflectance maxima below 455 nm, while natural samples peak above this value, though this is not considered a definitive marker.[15]

-

Chemometrics: The most effective method for differentiation using UV-Vis spectra is the application of multivariate statistical analysis, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA).[15][16] These methods can process the entire spectral dataset and successfully cluster the samples into "natural" and "synthetic" groups based on subtle, combined variations in their spectral shapes.[15][16]

Table 3: Key UV-Vis Features for Differentiation

| Feature | Wavelength/Method | Natural Ultramarine | Synthetic Ultramarine |

| Main Absorption Band | ~600 nm | Present | Present |

| Secondary Absorption Band | ~395 nm | Present | Present |

| Differentiation Method | Chemometrics (PCA/HCA) | Forms distinct cluster | Forms distinct cluster |

Experimental Protocol: UV-Vis Spectroscopy (FORS)

-

Sample Preparation: Powdered pigment is analyzed directly without preparation.

-

Instrumentation: A UV-Vis-NIR spectrophotometer equipped with an integrating sphere for diffuse reflectance measurements.

-

Acquisition Parameters:

-

Spectral Range: 250 - 900 nm.[15]

-

Reference Standard: A calibrated white reference material (e.g., Spectralon®) is used for baseline correction.

-

Data Processing: Raw reflectance (R) data is often converted to absorbance (log 1/R) for analysis.[16] For chemometrics, data may be pre-processed using standardization (e.g., Z-score).[15]

-

X-ray Diffraction (XRD) and Elemental Analysis

XRD identifies the crystalline phases present in a material, while elemental analysis techniques like Energy Dispersive X-ray Spectrometry (EDS) or Laser-Induced Breakdown Spectroscopy (LIBS) determine the elemental composition.

Key Distinguishing Features:

-

XRD: The primary crystalline phase in both pigments is lazurite , which has a sodalite-type structure.[6][7] Therefore, the main diffraction patterns will be identical. The key difference is that XRD patterns of natural ultramarine will show additional diffraction peaks corresponding to impurity minerals like calcite, pyrite, quartz, and diopside.[3][12] The patterns for synthetic ultramarine will show only the peaks for the lazurite phase.[12]

-

Elemental Analysis (EDS/LIBS): Synthetic ultramarine is composed almost exclusively of sodium (Na), aluminum (Al), silicon (Si), sulfur (S), and oxygen (O). In contrast, natural ultramarine consistently shows a significant signal for calcium (Ca) due to the presence of calcite and other minerals.[4] Magnesium (Mg) may also be detected. The relative intensity of Ca peaks compared to Al peaks is a strong indicator of natural origin.

Table 4: Key XRD and Elemental Markers for Differentiation

| Technique | Feature / Element | Natural Ultramarine | Synthetic Ultramarine |

| XRD | Primary Crystalline Phase | Lazurite / Sodalite | Lazurite / Sodalite |

| XRD | Secondary Phases | Calcite, Pyrite, Quartz, etc. | Absent |

| EDS/LIBS | Calcium (Ca) | Present (Significant) | Absent or Trace |

| EDS/LIBS | Magnesium (Mg) | May be Present | Absent |

Experimental Protocol: X-ray Diffraction

-

Sample Preparation: A small amount of the pigment powder is gently packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer.

-

Acquisition Parameters:

-

X-ray Source: Typically Cu Kα radiation.

-

Scan Range (2θ): 5° to 70°.

-

Step Size: 0.02°.

-

Scan Speed: 1-2° per minute.

-

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate the logical flow of analysis and the relationships between the materials.

Caption: Analytical workflow for differentiating natural and synthetic ultramarine.

Caption: Simplified workflow for the synthesis of artificial ultramarine pigment.

Conclusion

The differentiation of natural and synthetic ultramarine is reliably achieved through a suite of spectroscopic techniques. While both materials share the same fundamental chromophore and crystal structure, the presence of mineral impurities in natural lapis lazuli provides a definitive set of markers. Raman spectroscopy and XRD are highly effective at identifying these mineral phases directly, particularly calcite. Elemental analysis via EDS or LIBS confirms the presence of calcium in natural samples. FTIR can provide a unique marker through the entrapped CO₂ band, and while UV-Vis spectroscopy is less direct, the application of chemometrics offers a powerful method for discrimination. By employing the protocols and understanding the key spectral features outlined in this guide, researchers can confidently distinguish between these two historically significant pigments.

References

- 1. PoS - Towards the Discrimination between Natural and Synthetic Pigments: The Case of Ultramarine [pos.sissa.it]

- 2. imeko.info [imeko.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. patents.justia.com [patents.justia.com]

- 6. mdpi.com [mdpi.com]

- 7. Ultramarine Blue Pigment, Synthetic [mccrone.com]

- 8. US7632347B2 - Ultramarine pigment synthesis process - Google Patents [patents.google.com]

- 9. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. pos.sissa.it [pos.sissa.it]

- 13. Research on the Preparation of Ultramarine Pigments from Palygorskite | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Non-invasive differentiation between natural and synthetic ultramarine blue pigments by means of 250–900 nm FORS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Quantum Chemical Calculations of Ultramarine Blue Chromophores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of ultramarine blue chromophores. Ultramarine, a historically significant inorganic pigment, owes its vibrant blue color to the presence of polysulfide radical anions, primarily the trisulfur (B1217805) radical anion (S₃⁻), encapsulated within the sodalite cages of its aluminosilicate (B74896) framework. Understanding the electronic structure and properties of these chromophores is crucial for predicting their color, stability, and potential applications in various scientific and technological fields, including materials science and as potential biological markers.

This guide details the theoretical methodologies, computational workflows, and data derived from quantum chemical simulations, offering a valuable resource for researchers engaged in computational chemistry, materials science, and drug development.

The Chromophores of Ultramarine Blue: S₃⁻ and S₂⁻ Radical Anions

The characteristic deep blue color of ultramarine pigments is primarily attributed to the presence of the trisulfur radical anion (S₃⁻).[1][2] This radical anion possesses an unpaired electron, leading to its paramagnetic nature and characteristic electronic transitions in the visible region of the electromagnetic spectrum. In addition to the S₃⁻ chromophore, the disulfide radical anion (S₂⁻) is also frequently present and contributes to the overall color, often imparting a yellow or green hue.[1][3] The ratio of these two radical species can influence the final shade of the ultramarine pigment.[3] Quantum chemical calculations have been instrumental in elucidating the electronic and geometric structures of these chromophores within the confining environment of the sodalite lattice.

Computational Methodologies

The theoretical investigation of ultramarine blue chromophores predominantly employs Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for studying excited states.[4][5] These methods offer a good balance between computational cost and accuracy for systems of this size and complexity. For more precise calculations of excited states and to account for multi-reference character, ab initio methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) have also been utilized.[6]

Software Packages

A variety of quantum chemistry software packages are used for these calculations, with VASP (Vienna Ab initio Simulation Package) and ORCA being prominently mentioned in the literature for periodic and molecular calculations, respectively.[4][5][7] Gaussian is another widely used software for molecular calculations.[7]

Computational Parameters

The accuracy of quantum chemical calculations is highly dependent on the chosen computational parameters. For studies on ultramarine chromophores, the following are commonly employed:

-

Functionals: The PBEsol and B3LYP exchange-correlation functionals are frequently used in DFT calculations.[4][8]

-

Basis Sets: For molecular calculations, Pople-style basis sets such as 6-311+G(d,p) are common choices.[8]

Data Presentation: Calculated Properties of Ultramarine Chromophores

Quantum chemical calculations provide a wealth of quantitative data that can be compared with experimental results. The following tables summarize some of the key calculated properties of the S₃⁻ and S₂⁻ radical anions within the sodalite framework.

| Parameter | S₃⁻ Radical Anion | S₂⁻ Radical Anion | Reference |

| Calculated S-S Bond Length (Å) | 2.078 | 2.050 | [6] |

| Parameter | Calculated Value (S₃⁻) | Experimental Value (S₃⁻) | Reference |

| ESR g-factors | g₁ = 2.001, g₂ = 2.039, g₃ = 2.054 | g₁ = 2.001, g₂ = 2.039, g₃ = 2.054 | [4] |

| Raman Wavenumber (cm⁻¹) | ~550 (symmetric stretch) | 548 | [9] |

Experimental Protocols

The validation of computational results is a critical aspect of quantum chemical studies. The following experimental techniques are commonly used to characterize ultramarine pigments and provide data for comparison with theoretical predictions.

Raman Spectroscopy

Resonance Raman spectroscopy is a powerful tool for identifying the vibrational modes of the chromophores.[4][6]

-

Instrumentation: A Raman spectrometer equipped with various laser excitation sources (e.g., 457.9 nm, 488.0 nm, 514.5 nm) is used.

-

Sample Preparation: The powdered pigment is typically analyzed directly.

-

Data Acquisition: Spectra are recorded, and the positions of the vibrational bands corresponding to the S-S stretching modes of the polysulfide radical anions are determined. The symmetric stretching mode of the S₃⁻ radical anion is characteristically observed around 548 cm⁻¹.[9]

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is used to study the paramagnetic nature of the S₃⁻ radical anion.[4]

-

Instrumentation: An X-band ESR spectrometer is typically employed.

-

Sample Preparation: The powdered pigment is placed in a quartz ESR tube.

-

Data Acquisition: The ESR spectrum is recorded, and the g-factors are determined. The experimental g-factors for the S₃⁻ radical in ultramarine are in excellent agreement with the calculated values.[4]

UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy is used to measure the electronic absorption spectra of the chromophores, which is directly related to the color of the pigment.[4]

-

Instrumentation: A UV-Vis-NIR spectrophotometer with a diffuse reflectance accessory is used for solid samples.

-

Sample Preparation: The powdered pigment is analyzed directly.

-

Data Acquisition: The reflectance spectrum is measured and can be converted to an absorption spectrum. The broad absorption band in the visible region for ultramarine blue is attributed to the electronic transitions of the S₃⁻ radical anion.

Computational Workflow for Ultramarine Chromophores

The following diagram illustrates the typical logical workflow for the quantum chemical calculation of the properties of ultramarine blue chromophores.

Caption: Logical workflow for quantum chemical calculations of ultramarine chromophores.

This workflow outlines the key steps, from the initial model setup to the final comparison with experimental data, providing a roadmap for researchers undertaking similar computational studies. The iterative nature of geometry optimization is highlighted, as is the subsequent calculation of various spectroscopic and electronic properties from the optimized structure. The final and crucial step is the validation of the theoretical results against experimental measurements.

References

- 1. Spectroscopic Properties of Polysulfide Anions, Radical Anions, and Molecules: Ab Initio Calculations and Application to Minerals of the Sodalite and Cancrinite Groups [mdpi.com]

- 2. ORCA Input Library - TDDFT [sites.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural Features, Chemical Diversity, and Physical Properties of Microporous Sodalite-Type Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-pressure resonance Raman spectroscopic study of ultramarine blue pigment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to the Crystallographic Data of Lazurite and Ultramarine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic data for lazurite (B1171647) and the synthetic pigment ultramarine. Both materials share a common aluminosilicate (B74896) framework based on the sodalite structure, but differ in the composition and arrangement of their cage-filling ions, which significantly influences their properties. This guide is intended to serve as a core reference for researchers and scientists, presenting detailed structural information, experimental methodologies for its determination, and a visual representation of the analytical workflow.

Crystallographic Data

The fundamental crystallographic parameters for lazurite and ultramarine blue are summarized below. It is important to note that the exact chemical composition and, consequently, the unit cell parameters can vary depending on the specific sample and its origin (for lazurite) or synthesis conditions (for ultramarine).

Lazurite

Lazurite is a complex tectosilicate mineral and a member of the sodalite group, best known as the main component of the semi-precious stone lapis lazuli.[1][2] Its vibrant blue color is primarily due to the presence of trisulfur (B1217805) radical anions (S₃⁻) within the aluminosilicate framework.[2] While the ideal crystal system is isometric, lazurite can exhibit commensurate and incommensurate modulated structures, leading to variations in symmetry.[3]

| Parameter | Value | Reference |

| Chemical Formula | (Na,Ca)₈[(S,Cl,SO₄,OH)₂ | (Al₆Si₆O₂₄)] |

| Idealized Formula | Na₆Ca₂(Al₆Si₆O₂₄)S₂ | [4] |

| Crystal System | Isometric | [1] |

| Space Group | P4̄3n | [4] |

| Unit Cell Parameter (a) | 9.054 Å | [4] |

Table 1: Atomic Coordinates for Lazurite (from a Baffin Island specimen). [4]

| Atom | x | y | z | Occupancy |

| Na1 | 0.196 | 0.196 | 0.196 | 0.43 |

| Na2 | 0.245 | 0.245 | 0.245 | 0.15 |

| Ca2 | 0.245 | 0.245 | 0.245 | 0.15 |

| Na3 | 0.317 | 0.317 | 0.317 | 0.29 |

| Al | 0.2523 | 0.5 | 0.0 | 1.0 |

| Si | 0.2477 | 0.0 | 0.5 | 1.0 |

| O1 | 0.141 | 0.431 | 0.071 | 0.5 |

| O2 | 0.136 | 0.068 | 0.44 | 0.5 |

| S1 | 0.0 | 0.0 | 0.0 | 0.25 |

| S2 | 0.5 | 0.5 | 0.5 | 0.25 |

Ultramarine

Ultramarine is a synthetic inorganic pigment that is chemically and structurally analogous to lazurite.[5] Its production allows for greater control over its composition and color. The blue variety of ultramarine also owes its color to the S₃⁻ radical anion.[5] Structural studies have revealed that the space group for ultramarine blue is typically I4̄3m.[5]

| Parameter | Value | Reference |

| Chemical Formula | Na₆.₈[AlSiO₄]₆(S₃⁻)₀.₈ | [5] |

| Crystal System | Isometric | [5] |

| Space Group | I4̄3m | [5] |

| Unit Cell Parameter (a) | ~9.09 Å | [5] |

Table 2: Representative Atomic Coordinates for the Framework of Ultramarine Blue. (Note: The precise coordinates of the disordered polysulfide species and sodium ions can vary and are often modeled with partial occupancies).[5]

| Atom | Wyckoff Position | x | y | z |

| Na | 8c | 0.25 | 0.25 | 0.25 |

| Al | 6b | 0.0 | 0.5 | 0.5 |

| Si | 6b | 0.5 | 0.0 | 0.5 |

| O | 24g | 0.14 | 0.43 | 0.07 |

| S | (variable) | (variable) | (variable) | (variable) |

Experimental Protocols

The crystallographic data presented above are typically determined using single-crystal or powder X-ray diffraction techniques, followed by structural refinement.

Single-Crystal X-ray Diffraction

This technique provides the most detailed structural information for well-ordered crystalline materials.

1. Crystal Selection and Mounting:

-

A single crystal of lazurite with well-defined faces and a size of approximately 0.1-0.3 mm is selected under a polarizing microscope.

-

The crystal is mounted on a goniometer head using a suitable adhesive or oil on the tip of a glass fiber.

2. Data Collection:

-

The mounted crystal is placed on a four-circle X-ray diffractometer equipped with a CCD or CMOS detector.

-

Monochromatic X-ray radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to reduce thermal vibrations and improve diffraction quality.

-

A series of diffraction images are collected by rotating the crystal through a range of angles (omega and phi scans).

3. Data Processing and Structure Solution:

-

The collected diffraction spots are indexed to determine the unit cell parameters and Bravais lattice.

-

The intensities of the reflections are integrated and corrected for experimental factors (e.g., Lorentz-polarization, absorption).

-

The space group is determined from the systematic absences in the diffraction data.

-

The crystal structure is solved using direct methods or Patterson methods to obtain initial atomic positions.

4. Structure Refinement:

-

The atomic coordinates, occupancies, and displacement parameters are refined against the experimental data using least-squares methods.

-

Difference Fourier maps are used to locate missing atoms, such as the disordered sulfur and sodium ions in the cages.

Powder X-ray Diffraction and Rietveld Refinement

This method is suitable for materials that are not available as single crystals, such as synthetic ultramarine pigments.

1. Sample Preparation:

-

The powdered sample is finely ground to ensure a random orientation of the crystallites.

-

The powder is packed into a sample holder, ensuring a flat and smooth surface.

2. Data Collection:

-

Data is collected using a powder diffractometer in Bragg-Brentano geometry.

-

Typically, Cu Kα radiation is used.

-

The diffraction pattern is scanned over a wide range of 2θ angles (e.g., 5-100°) with a defined step size and counting time.

3. Rietveld Refinement:

-

The Rietveld method is a whole-pattern fitting technique used to refine the crystal structure from powder diffraction data.

-

An initial structural model, including space group, approximate lattice parameters, and atomic positions (often from a known isostructural compound), is required.

-

The refinement process involves minimizing the difference between the observed and calculated diffraction patterns by adjusting various parameters:

-

Instrumental parameters: zero-point shift, peak shape parameters.

-

Structural parameters: lattice parameters, atomic coordinates, site occupancies, and isotropic/anisotropic displacement parameters.

-

Profile parameters: peak width and shape.

-

Background parameters.

-

-

The quality of the refinement is assessed using agreement indices such as Rwp (weighted-profile R-factor) and χ² (goodness-of-fit).

Visualization of the Crystallographic Analysis Workflow

The following diagram illustrates the logical flow of a typical crystallographic structure determination and refinement process.

References

A Technical Guide to the Historical Extraction of Lapis Lazuli Pigment

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the historical methods employed for the extraction of ultramarine pigment from lapis lazuli. The primary focus is on the techniques described in medieval and Renaissance treatises, most notably the process detailed by Cennino Cennini in "Il Libro dell'Arte" (The Craftsman's Handbook) in the 15th century.[1][2][3] This guide synthesizes historical accounts with modern scientific analysis to present a clear and technical overview of the materials, protocols, and underlying chemical principles of this ancient practice.

Introduction: The Pursuit of Ultramarine

Lapis lazuli, a semi-precious stone mined for millennia, primarily in the Sar-i-Sang region of Afghanistan, is a complex rock composed of several minerals.[1][3] The vibrant blue color is derived from the mineral lazurite (B1171647), a complex sodium calcium aluminum silicate (B1173343) sulfate.[4] However, lapis lazuli also contains significant amounts of other minerals, such as calcite (white), pyrite (B73398) (gold-colored flecks), and diopside.[3][5] Simply grinding the stone results in a pale, grayish-blue powder due to these impurities.[2] Historical artisans developed a sophisticated purification process to selectively extract the fine blue lazurite particles, yielding the prized pigment known as ultramarine. So valuable was this pigment that its price often rivaled that of gold during the Renaissance.[1]

Raw Materials and Preparation

The selection and preparation of the raw lapis lazuli were critical first steps in achieving a high-quality pigment.

Lapis Lazuli Selection

Artisans sought lapis lazuli with the most intense blue coloration and the fewest visible white or gold inclusions, as this indicated a higher concentration of lazurite.[2]

Grinding and Pulverization

The selected lapis lazuli was first broken into small pieces and then finely ground. This was a laborious process, often performed in a covered bronze mortar to prevent loss of the valuable dust, followed by grinding on a porphyry slab without water.[2] The powder was then sieved to achieve a fine, uniform particle size. Some modern reconstructions of this process specify grinding the lapis powder to pass through a 200-mesh screen.[2] Research on historical pigments has shown that the majority of particles in the ground stone were less than 25 μm in diameter.

| Parameter | Description | Source |

| Initial Grinding | Lapis lazuli crushed in a bronze mortar and ground on a porphyry slab. | [2] |

| Sieving | Ground powder passed through a sieve to ensure fineness. | [2] |

| Particle Size Target | Fine enough to pass through a 200-mesh sieve in modern reconstructions. | [2] |

The "Pastello" Method of Cennino Cennini

The most well-documented and effective historical method for ultramarine extraction is the "pastello" or paste process. This technique utilizes the differential hydrophilicity of the mineral components of lapis lazuli.

Preparation of the Wax-Resin "Pastello"

A key component of this method is a dough-like mixture, or "pastello," made from melted waxes and resins. Cennino Cennini's recipe provides specific proportions for this mixture.[2]

| Component | Proportion (by weight) | Melting Temperature (°C) | Source |

| Pine Rosin | 6 oz | 100-120 | [2][5] |

| Gum Mastic | 3 oz | ~95 | [2][5] |

| New Beeswax | 3 oz | ~64 | [2][5] |

| Ground Lapis Lazuli | 1 pound (16 oz) | - | [2][6] |

The resins and wax were melted together, strained, and then the powdered lapis lazuli was thoroughly mixed in to form a homogenous paste.[2] This "pastello" was then set aside for a period of days and kneaded daily, sometimes with the addition of linseed oil to prevent it from sticking to the hands.[2][6]

Lye Solution Preparation

The extraction was carried out using a dilute alkaline solution, or lye. Historically, this was a potassium carbonate solution (potash) made by leaching water through wood ashes.[1][7] The resulting solution is potassium hydroxide (B78521) (KOH). The concentration was determined empirically; a common test was to see if a raw egg would float in the solution.[8] Modern interpretations suggest the lye had a pH of around 13.[2]

Extraction Protocol

The "pastello" was wrapped in a cloth and kneaded in a bowl of warm, dilute lye solution.[1][3] The underlying principle of this process is that the alkaline solution preferentially wets the lazurite particles, allowing them to be washed out of the wax-resin matrix, while the less hydrophilic impurities like calcite and pyrite are retained within the paste.[2]

The kneading process was repeated multiple times, with each extraction yielding a progressively lower grade of pigment.

-

First Extraction: This produced the highest quality, most vibrant, and most valuable grade of ultramarine, consisting of the finest and purest lazurite particles.[3]

-

Successive Extractions: Subsequent extractions yielded paler blue pigments. These were still valuable and used by artists for different purposes.

-

Ultramarine Ash: The final extraction produced a very pale, grayish-blue pigment known as "ultramarine ash," which was prized as a transparent glaze.[1]

After each kneading, the lye solution, now containing the suspended blue pigment, was poured off and allowed to settle. The clear lye was then decanted, and the pigment was washed, dried, and collected.

Quantitative Analysis

Pigment Yield

The extraction of ultramarine was an inefficient process, which contributed to its high cost. Historical data and modern reconstructions indicate a low yield of high-quality pigment from the raw lapis lazuli.

| Input Material | Yield of High-Quality Pigment | Source |

| 1 kg Lapis Lazuli | ~30 g | [5] |

| 500 g Lapis Lazuli | ~20 g |

Particle Size of Extracted Pigment

Scientific analysis of historical pigments reveals that the extraction process also served to separate particles by size, with the first extraction containing the smallest particles.

| Extraction Grade | Typical Particle Size | Notes |

| First Grade | Predominantly < 25 µm | Finest, most brilliant blue |

| Successive Grades | Increasing proportion of larger particles | Paler, less saturated color |

| Ultramarine Ash | Contains a mix of particle sizes with more colorless material | Pale, grayish-blue, used for glazing |

Visualizing the Historical Workflow

The following diagrams illustrate the key stages of the historical ultramarine extraction process.

Caption: Workflow for the initial grinding of raw lapis lazuli.

Caption: The 'Pastello' method for ultramarine pigment extraction.

Conclusion

The historical methods for extracting ultramarine from lapis lazuli, particularly the process documented by Cennino Cennini, represent a remarkable example of early chemical engineering. Through careful selection of materials and a multi-step purification process involving a wax-resin paste and an alkaline solution, artisans were able to isolate the vibrant blue lazurite from its mineral impurities. This labor-intensive and low-yield process underscored the value of ultramarine, making it a pigment reserved for the most significant artistic commissions. The principles of this ancient technique, based on the differential surface properties of minerals, demonstrate a sophisticated empirical understanding of material science that predates modern chemistry.

References

- 1. Ultramarine - Wikipedia [en.wikipedia.org]

- 2. Queen's Prize 2019: Refining Ultramarine [firewingcrafts.com]

- 3. nilacolori.com [nilacolori.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Zachary Kator | Living in Art: Ultramarine, Part II [zacharykator.blogspot.com]

- 7. Lye - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermal and Optical Properties of Ultramarine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal and optical properties of ultramarine compounds. Ultramarine, a deep blue pigment composed of a sodium aluminum silicate (B1173343) with sulfur-containing anions, has been valued for centuries for its vibrant color and stability. This document delves into the quantitative analysis of its properties, the experimental protocols for their determination, and the fundamental relationships that govern its characteristics. While not traditionally used in drug development, its known non-toxicity and stability are discussed in the context of potential future applications.

Quantitative Properties of Ultramarine Compounds

The physical, thermal, and optical properties of ultramarine compounds are summarized in the tables below for easy comparison. These values represent typical ranges found in the literature for both natural (lazurite) and synthetic ultramarine blue.

Table 1: Physical and Thermal Properties of Ultramarine Blue

| Property | Value | Source(s) |

| Chemical Formula (Typical) | Na₇Al₆Si₆O₂₄S₃ | [1] |

| Crystal System | Isometric | [2] |

| Density | 2.34 - 2.45 g/cm³ | [3][4] |

| Mohs Hardness | 5.0 - 5.5 | [2] |

| Thermal Stability | Stable up to 350 - 900 °C | [5][6] |

| Fusibility | 3.5 (von Kobell scale) | [2] |

Table 2: Optical Properties of Ultramarine Blue

| Property | Value | Source(s) |

| Color | Deep, vibrant blue | [3] |

| Refractive Index | 1.500 - 1.522 | [2][7] |

| Absorbance Maximum (in solution) | ~590-600 nm | [8][9] |

| Fluorescence | Moderate sky blue/bluish-green under UV (365 nm) | [7] |

| Lightfastness (ASTM) | I (Excellent) | [4] |

Table 3: CIELAB Color Space Coordinates for a Synthesized Ultramarine Pigment

| Parameter | Value Range | Source(s) |

| L* (Lightness) | 3.85 - 4.37 | [10] |

| a* (Red-Green Axis) | 4.28 - 7.69 | [10] |

| b* (Yellow-Blue Axis) | -7.68 - (-3.30) | [10] |

| C* (Chroma) | 5.40 - 10.87 | [10] |

| h° (Hue Angle) | 315.06 - 322.26 | [10] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the thermal and optical properties of ultramarine compounds are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of ultramarine compounds.

Methodology:

-

Sample Preparation: A small amount of the ultramarine pigment powder (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).[11]

-

Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace. A purge gas (e.g., nitrogen or air) is introduced at a controlled flow rate (e.g., 30 mL/min) to provide a controlled atmosphere.[11]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).[12]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition and the percentage of weight loss in different temperature ranges are determined to assess thermal stability.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption and reflectance properties of ultramarine compounds, which are responsible for their color.

Methodology for Absorbance (in suspension):

-

Sample Preparation: A dilute, stable suspension of the ultramarine pigment is prepared in a non-absorbing solvent (e.g., deionized water or ethanol). The pigment may need to be finely ground to minimize scattering effects.

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: The absorbance of the ultramarine suspension is measured over a specific wavelength range (e.g., 300-800 nm).[13]

-

Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified, which corresponds to the color of the compound. For ultramarine blue, this is typically around 600 nm.[9]

Methodology for Diffuse Reflectance:

-

Sample Preparation: The dry pigment powder is packed into a sample holder with a flat, smooth surface.

-